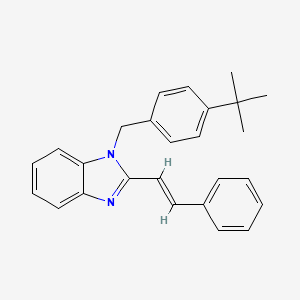

1-(4-(Tert-butyl)benzyl)-2-styryl-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

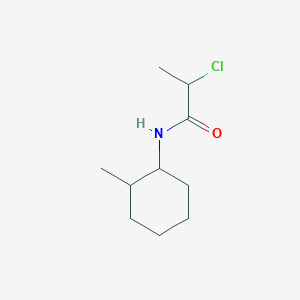

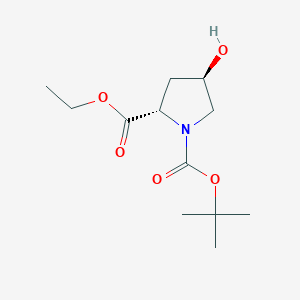

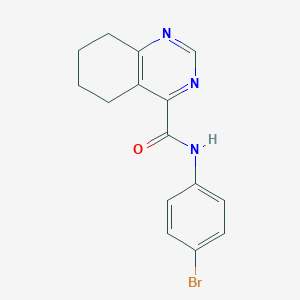

The compound “1-(4-(Tert-butyl)benzyl)-2-styryl-1H-1,3-benzimidazole” is a complex organic molecule that contains a benzimidazole core, which is a fused aromatic ring structure consisting of benzene and imidazole . It also has a tert-butylbenzyl group and a styryl group attached to it. Benzimidazoles are a class of compounds that have various applications, including in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole core followed by the attachment of the tert-butylbenzyl and styryl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzimidazole core with the tert-butylbenzyl and styryl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Benzimidazoles, in general, can undergo a variety of reactions, including electrophilic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Anticancer and Antimicrobial Applications

- Anticancer Activity : Palladium complexes containing benzimidazole derivatives, such as "1-benzyl-3-tert-butylimidazol-2-ylidene," have shown potent anticancer activity. Specifically, these complexes exhibit strong antiproliferative activity against human tumor cells like cervical, breast, and colon adenocarcinoma, surpassing the effectiveness of cisplatin. They act by arresting the cell cycle and inducing programmed cell death via a p53-dependent pathway (Ray et al., 2007).

- Antimicrobial Properties : Gold and silver complexes with benzimidazole derivatives demonstrate significant antimicrobial properties against bacteria such as Bacillus subtilis, with gold complexes being more potent (Ray et al., 2007).

Antioxidant and Cytoprotective Effects

- Antioxidant Activity : Benzimidazole derivatives exhibit cytoprotective and antioxidant effects, comparable to quercetin, in response to oxidative stress. The study focused on their protective role against cell damage induced by tert-butyl hydroperoxide (Anastassova et al., 2016).

Synthesis and Chemical Properties

- Synthesis and Structural Analysis : Various studies have detailed the synthesis of benzimidazole derivatives, highlighting their structural features and chemical properties. These include investigations into the synthesis routes, molecular structures, and reaction mechanisms of such compounds (Karpov et al., 2011), (Abdireymov et al., 2011).

Pharmaceutical Applications

- LHRH Antagonists : Benzimidazole derivatives have been identified as novel non-peptide antagonists of luteinizing hormone-releasing hormone (LHRH), with potential pharmaceutical applications (Tatsuta et al., 2005).

Miscellaneous Applications

- Electrochemical Properties : Benzimidazole derivatives are used in donor–acceptor–donor type polymers for their electrochemical properties, useful in applications like electroluminescence (Ozelcaglayan et al., 2012).

- Antiproliferative Activity : Certain benzimidazole derivatives show selective antiproliferative activity against specific breast cancer cell lines, demonstrating their potential in cancer treatment (Rahim et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2/c1-26(2,3)22-16-13-21(14-17-22)19-28-24-12-8-7-11-23(24)27-25(28)18-15-20-9-5-4-6-10-20/h4-18H,19H2,1-3H3/b18-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSKFOQHISHDAZ-OBGWFSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Tert-butyl)benzyl)-2-styryl-1H-1,3-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B2366515.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)

![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)

![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)

![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)